molecular formula C14H12Cl2N2O B8722012 2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide CAS No. 21789-10-6

2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide

Cat. No.: B8722012
CAS No.: 21789-10-6
M. Wt: 295.2 g/mol
InChI Key: RCWUQXWELSVCCI-UHFFFAOYSA-N
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Description

2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide is a chemical compound known for its significant applications in the pharmaceutical industry. It is a derivative of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound is characterized by the presence of two chlorine atoms attached to the aniline ring, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide typically involves the reaction of 2,6-dichloroaniline with phenylacetic acid derivatives. The process begins with the formation of an amide bond between the aniline and the acetic acid derivative. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Solvent recovery and recycling are also implemented to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its anti-inflammatory and analgesic properties, similar to diclofenac.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. Compared to diclofenac and aceclofenac, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development .

Properties

CAS No.

21789-10-6

Molecular Formula

C14H12Cl2N2O

Molecular Weight

295.2 g/mol

IUPAC Name

2-[2-(2,6-dichloroanilino)phenyl]acetamide

InChI

InChI=1S/C14H12Cl2N2O/c15-10-5-3-6-11(16)14(10)18-12-7-2-1-4-9(12)8-13(17)19/h1-7,18H,8H2,(H2,17,19)

InChI Key

RCWUQXWELSVCCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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